molecular formula C11H16O B14743478 (Z)-2-(3-Hexenyl)-5-methylfuran CAS No. 4868-20-6

(Z)-2-(3-Hexenyl)-5-methylfuran

Cat. No.: B14743478
CAS No.: 4868-20-6
M. Wt: 164.24 g/mol
InChI Key: YCLNYBGZRIUBQT-PLNGDYQASA-N
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Description

(Z)-2-(3-Hexenyl)-5-methylfuran is an organic compound that belongs to the class of furan derivatives. It is characterized by the presence of a furan ring substituted with a (Z)-2-(3-hexenyl) group and a methyl group at the 5-position. This compound is known for its distinct aroma and is often found in various natural products, including essential oils and plant extracts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3-Hexenyl)-5-methylfuran typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-hexen-1-ol and 2,5-dimethylfuran.

    Reaction Conditions: The key step involves the formation of the (Z)-2-(3-hexenyl) group through a coupling reaction. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki coupling, under mild conditions.

    Purification: The final product is purified using standard techniques such as column chromatography or recrystallization to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and cost-effectiveness. Industrial production may also incorporate advanced purification techniques such as distillation and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(3-Hexenyl)-5-methylfuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives with functional groups such as aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the furan ring to tetrahydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used in the presence of catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Aldehydes, carboxylic acids, and ketones.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted furan derivatives depending on the reagents used.

Scientific Research Applications

(Z)-2-(3-Hexenyl)-5-methylfuran has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.

    Biology: The compound is studied for its role in plant defense mechanisms and its potential as a bioactive compound.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: It is used in the flavor and fragrance industry due to its distinct aroma and is also investigated for its potential use in agricultural applications as a natural pesticide.

Mechanism of Action

The mechanism of action of (Z)-2-(3-Hexenyl)-5-methylfuran involves its interaction with specific molecular targets and pathways. In biological systems, it may act by:

    Binding to Receptors: The compound can bind to specific receptors on cell membranes, triggering a cascade of biochemical events.

    Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways and cellular functions.

    Gene Expression: The compound can influence gene expression, leading to changes in protein synthesis and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-Hexenyl acetate: Known for its green, leafy aroma and used in flavor and fragrance applications.

    (Z)-3-Hexenol: A volatile compound with a fresh, grassy scent, commonly found in essential oils.

    Benzaldehyde: An aromatic aldehyde with a characteristic almond-like odor, used in various industrial applications.

Uniqueness

(Z)-2-(3-Hexenyl)-5-methylfuran is unique due to its specific structural features and distinct aroma profile Its combination of a furan ring with a (Z)-2-(3-hexenyl) group and a methyl group at the 5-position sets it apart from other similar compounds

Properties

CAS No.

4868-20-6

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

2-[(Z)-hex-3-enyl]-5-methylfuran

InChI

InChI=1S/C11H16O/c1-3-4-5-6-7-11-9-8-10(2)12-11/h4-5,8-9H,3,6-7H2,1-2H3/b5-4-

InChI Key

YCLNYBGZRIUBQT-PLNGDYQASA-N

Isomeric SMILES

CC/C=C\CCC1=CC=C(O1)C

Canonical SMILES

CCC=CCCC1=CC=C(O1)C

Origin of Product

United States

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